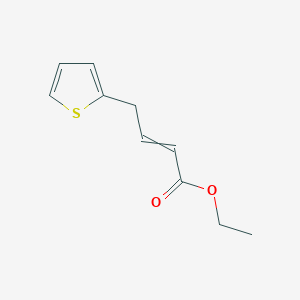![molecular formula C25H35NO4 B14172817 N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide CAS No. 896850-35-4](/img/structure/B14172817.png)
N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide is a complex organic compound that features a furan ring, a methoxyphenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.
Attachment of the methoxyphenyl group: The intermediate is then reacted with 2-methoxyphenyl bromide in the presence of a palladium catalyst to form the methoxyphenyl derivative.
Formation of the propanamide moiety: The final step involves the reaction of the methoxyphenyl derivative with propanoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The methoxyphenyl group can be reduced to form the corresponding phenol derivative.
Substitution: The propanamide moiety can undergo nucleophilic substitution reactions to form different amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Phenol derivatives.
Substitution: Various amide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and methoxyphenyl group can participate in various interactions, such as hydrogen bonding or π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Furanmethanethiol: Contains a furan ring and a methanethiol group.
2-Methoxyphenyl derivatives: Compounds with a methoxyphenyl group attached to different functional groups.
Propanamide derivatives: Various compounds with a propanamide moiety.
Uniqueness
N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide is unique due to its combination of a furan ring, methoxyphenyl group, and propanamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
896850-35-4 |
|---|---|
Molecular Formula |
C25H35NO4 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide |
InChI |
InChI=1S/C25H35NO4/c1-5-24(27)26(18-20-9-8-15-29-20)14-12-25(13-16-30-23(17-25)19(2)3)21-10-6-7-11-22(21)28-4/h6-11,15,19,23H,5,12-14,16-18H2,1-4H3 |
InChI Key |
YZCSNBFIOQJCHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCC1(CCOC(C1)C(C)C)C2=CC=CC=C2OC)CC3=CC=CO3 |
solubility |
21.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide](/img/structure/B14172737.png)
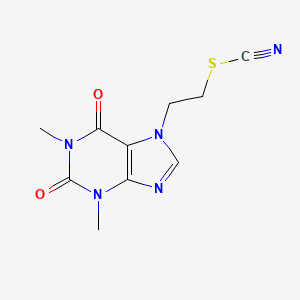
![1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14172751.png)
![(3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14172757.png)
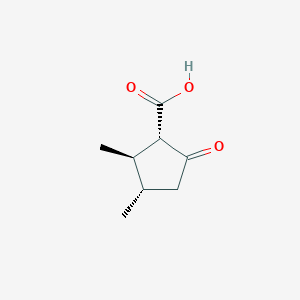
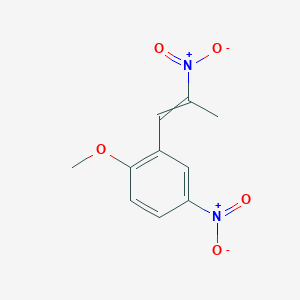
![1H-Inden-1-one, 2-[(2-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14172769.png)
![1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea](/img/structure/B14172783.png)

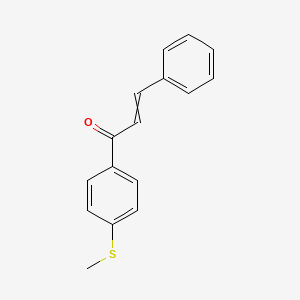
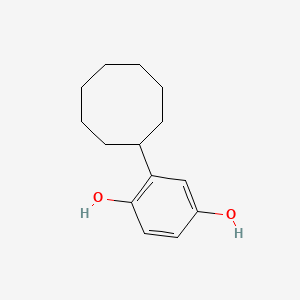
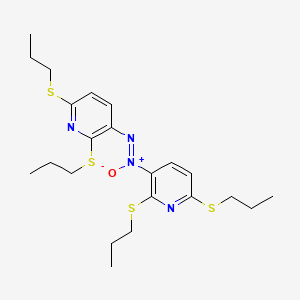
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-cyclobutyl-1-(phenylsulfonyl)-](/img/structure/B14172825.png)
